molecular formula C16H15FO2S B1309092 3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 477334-44-4

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone

Cat. No. B1309092
M. Wt: 290.4 g/mol
InChI Key: WNLVFMRPOMKBPE-UHFFFAOYSA-N
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Description

The compound "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" is a chemical entity that appears to be related to a class of compounds that include a phenylsulfanyl group and a propanone moiety. These types of compounds are of interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a phenylsulfanyl group and modifications on the propanone unit.

Synthesis Analysis

The synthesis of related compounds involves the introduction of a phenylsulfanyl group and various substituents on the propanone backbone. For instance, the synthesis of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, as reported in the first paper, includes the creation of a bifunctional antimelanoma agent with both a tyrosinase-activatable phenolic moiety and a GSH-reactive alpha,beta-unsaturated carbonyl group . This suggests that the synthesis of "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" would likely involve similar strategies, potentially including the use of a fluorophenylsulfanyl precursor and a methoxyphenyl-modified propanone.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a phenylsulfanyl group attached to a propanone core. The second paper discusses the structure of reaction products from 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with various nucleophilic agents, which were characterized by X-ray crystallography . This indicates that the molecular structure of "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" would also be amenable to analysis by similar techniques, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from the reactions described in the papers. For example, the first paper reports that the synthesized compound reacts quickly with GSH at physiological pH . The third paper describes the stereoselective formation of an oxirane by reaction of diazomethane on a related compound, followed by ring opening by various nucleophiles . These findings suggest that "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" may also undergo similar reactions, potentially leading to the formation of various derivatives through nucleophilic attack.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" are not detailed in the provided papers, the properties of structurally related compounds can provide some insights. The papers suggest that these compounds have significant cytotoxic activity , and their reactivity with different nucleophiles can be influenced by reaction conditions such as solvent and temperature . Therefore, it can be hypothesized that the compound would exhibit similar properties, which could be fine-tuned by modifying the reaction conditions during its synthesis and further chemical elaboration.

Scientific Research Applications

Metabolic Pathways and Bioconversion

Researchers have investigated the metabolism of compounds structurally similar to "3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone" in biological systems. One study focused on the metabolic pathways of a smoke flavour ketone, identifying its metabolites in rat urine and developing a method for their quantitative determination. This research provides insights into how such compounds are processed in living organisms, suggesting potential bioconversion applications for related compounds (Jodynis-Liebert, 1993).

Chemical Synthesis and Resolution

Significant work has been done on the chemical synthesis and resolution of compounds with similar structural features, highlighting the potential for creating enantiomerically pure substances. For instance, the resolution of a nonsteroidal antiandrogen and determination of the active enantiomer's absolute configuration were explored, demonstrating the importance of stereochemistry in the activity of such compounds (Tucker & Chesterson, 1988).

Proton Exchange Membranes for Fuel Cells

The synthesis and functionalization of polymers based on fluorophenyl and methoxyphenyl groups have been researched for applications in fuel cell technology. Studies have developed sulfonated poly(arylene ether sulfone) copolymers, showcasing their suitability as proton exchange membrane materials due to their high proton conductivity and good thermal stability (Kim, Robertson, & Guiver, 2008). Another study focused on poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains, emphasizing their high proton conductivities and low methanol permeabilities, making them promising materials for fuel cell applications (Wang et al., 2012).

Antimicrobial Activity

The compound's structural analogs have been synthesized and evaluated for their antimicrobial activity, offering a potential avenue for developing new antimicrobial agents. This underscores the broader applicability of such compounds in pharmaceutical research (Nagamani et al., 2018).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLVFMRPOMKBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200917
Record name 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone

CAS RN

477334-44-4
Record name 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477334-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Fluorophenyl)thio]-1-(4-methoxyphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-FLUOROPHENYL)THIO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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